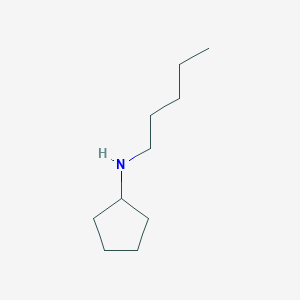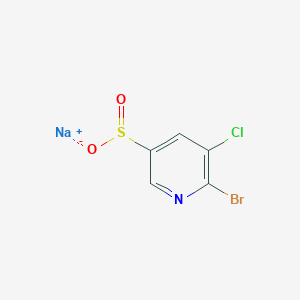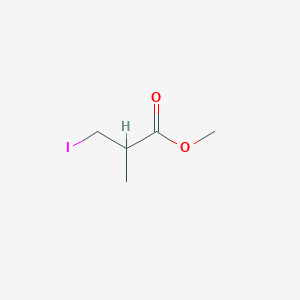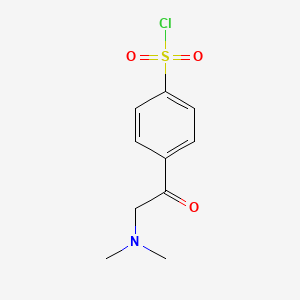
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a dimethylamino group, an acetyl group, and a sulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the reaction of this compound with suitable reagents under controlled conditions. One common method involves the use of dimethyl(2-phenoxyethyl)amine as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biochemical assays, the compound can react with amino groups in proteins, leading to the formation of labeled proteins.
類似化合物との比較
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzene-1-sulfonylchloride: This compound has a similar structure but with an ethoxy group instead of an acetyl group.
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: This compound contains an azo group and is used as a chromophoric labeling reagent.
Uniqueness
4-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the presence of the acetyl group, which can influence its reactivity and applications. The combination of the dimethylamino group, acetyl group, and sulfonyl chloride group provides a versatile platform for various chemical reactions and applications.
特性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
4-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-3-5-9(6-4-8)16(11,14)15/h3-6H,7H2,1-2H3 |
InChIキー |
FGQJEULHLSDYHW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


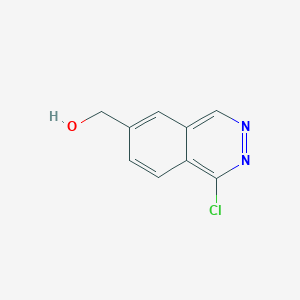
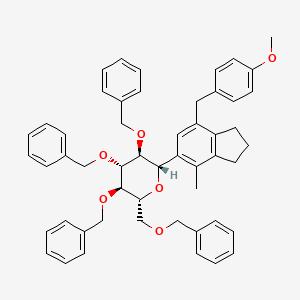
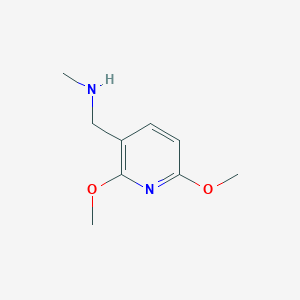
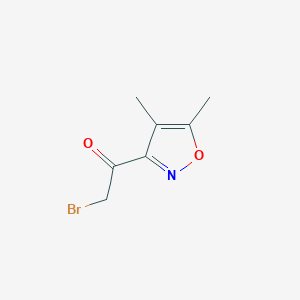
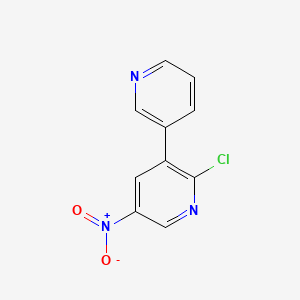
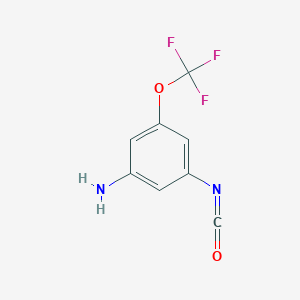
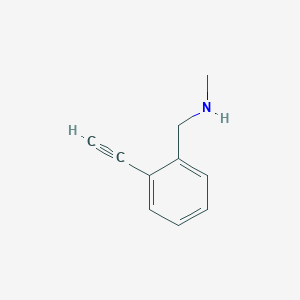
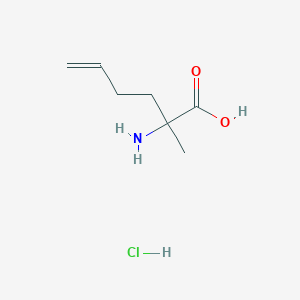

![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
